1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-
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Overview
Description
1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromophenyl group attached to the naphthalenone core
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- typically involves the condensation of 3-bromobenzaldehyde with 1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydronaphthalenones.
Scientific Research Applications
1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- can be compared with other similar compounds such as:
2-[(4-bromophenyl)methylene]-1-tetralone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-[(3-chlorophenyl)methylene]-1-tetralone: This compound has a chlorine atom instead of a bromine atom, which can lead to different chemical and biological properties.
2-[(3-methylphenyl)methylene]-1-tetralone: The presence of a methyl group instead of a bromine atom can significantly alter the compound’s reactivity and applications.
Properties
CAS No. |
244613-09-0 |
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Molecular Formula |
C17H13BrO |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13BrO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2 |
InChI Key |
RXQZJBJGVUPGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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